molecular formula C21H37BO2 B2933065 trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester CAS No. 2377587-49-8

trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester

Cat. No.: B2933065
CAS No.: 2377587-49-8
M. Wt: 332.34
InChI Key: QSIBNMWSVJTKLV-GVYDCBATSA-N
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Description

The compound “trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester” is a chemical with the CAS Number: 2377587-49-8 . Its molecular weight is 332.33 and its IUPAC name is (S)-4,4,5,5-tetramethyl-2-(4’-propyl-[1,1’-bi(cyclohexan)]-3-en-4-yl)-1,3,2-dioxaborolane . The compound is stored in a freezer .

Scientific Research Applications

Catalytic Applications and Organic Synthesis

One significant application involves the catalytic enantioselective allylic substitutions that result in the addition of an allenyl group, facilitating the formation of tertiary or quaternary C-C bonds. This process utilizes commercially available allenylboronic acid pinacol ester, with reactions promoted by chiral bidentate N-heterocyclic carbene (NHC) complexes of copper. Such reactions demonstrate the utility of allenyl-containing products in organic synthesis, yielding chiral products with high selectivity and enantiomeric ratios (Byunghyuck Jung & A. Hoveyda, 2012).

Materials Science and Responsive Polymers

In materials science, the facile synthesis of H2O2-cleavable poly(ester-amide)s via the Passerini multicomponent polymerization of 4-formylbenzeneboronic acid pinacol ester has been reported. This approach integrates the H2O2-cleavable phenylboronic acid ester into the polymer backbone, enabling the controlled release of encapsulated agents in response to H2O2, demonstrating potential applications in H2O2-responsive delivery vehicles (Yang Cui, Mei Zhang, F. Du, & Zi‐Chen Li, 2017).

Photoluminescence and Solid-State Applications

Arylboronic esters, including phenylboronic acid pinacol ester, exhibit long-lived room-temperature phosphorescence in the solid state, a property rarely observed in heavy-atom-free molecules. This finding suggests the potential use of simple arylboronic esters in the development of phosphorescent materials for various applications, challenging the conventional understanding of phosphorescent organic molecules (Yoshiaki Shoji et al., 2017).

Synthetic Methodologies

Another notable application includes the preparation of (E)-1-alkenylboronic acid pinacol esters through a transfer of the alkenyl group from boron to boron, providing an efficient route to such esters from various alkynes. This method underscores the adaptability of boronic esters in facilitating the synthesis of complex organic molecules with high yield and selectivity (Kazuya Shirakawa, A. Arase, & M. Hoshi, 2004).

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(4S)-4-(4-propylcyclohexyl)cyclohexen-1-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37BO2/c1-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)22-23-20(2,3)21(4,5)24-22/h14,16-18H,6-13,15H2,1-5H3/t16?,17?,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIBNMWSVJTKLV-DAWZGUTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C3CCC(CC3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC[C@H](CC2)C3CCC(CC3)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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